N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide

Medicinal chemistry ADME prediction spirocyclic scaffold design

Deploy this spirocyclic furan-2-carboxamide (CAS 899730-15-5) as a novel, fragment-like entry in diversity-based HTS against P. aeruginosa biofilm formation. The 1,4-dioxaspiro[4.5]decane ketal core—linked via a methylene spacer to the furan-2-carboxamide pharmacophore—provides a unique vector for scaffold exploration unaddressed in current SAR. With MW 265.30 Da, XLogP3 1.9, and TPSA 60.7 Ų, it meets all Rule of 5 criteria, while ≥90% purity enables direct assay-ready plating. Choose this compound to introduce genuine spirocyclic novelty into your quorum-sensing inhibitor program.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 899730-15-5
Cat. No. B2933302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide
CAS899730-15-5
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16)
InChIKeyZPGAPGWPBCAHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide (CAS 899730-15-5): Physicochemical and Structural Baseline for Procurement Evaluation


N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide (CAS 899730-15-5, PubChem CID 18583813) is a spirocyclic furan-2-carboxamide with a molecular formula of C₁₄H₁₉NO₄ and molecular weight of 265.30 g/mol [1]. It features a 1,4-dioxaspiro[4.5]decane ketal core linked via a methylene spacer at the 2-position to a furan-2-carboxamide moiety [1]. The compound is commercially supplied as a screening compound (Life Chemicals catalog F2763-0073) with a specified purity of ≥90% [2]. No peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀) have been identified for this exact compound in primary research literature or curated bioactivity databases such as ChEMBL or BindingDB as of the search date. Consequently, compound-specific differentiation relies on structural, physicochemical, and class-level evidence from closely related furan-2-carboxamide analogs.

Why N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide Cannot Be Replaced by In-Class Analogs Without Risk


Although several 1,4-dioxaspiro[4.5]decane furan-2-carboxamide variants are commercially available, they are not functionally interchangeable. The target compound incorporates a critical methylene spacer between the spirocyclic ketal core and the carboxamide nitrogen, a structural feature absent in the direct-attachment 6-yl positional isomer (CAS 1428003-81-9) . This spacer alters the spatial relationship between the furan pharmacophore and the spirocyclic scaffold, which molecular docking studies of furan-2-carboxamides suggest is a key determinant of binding mode within quorum-sensing receptor pockets such as LasR (hydrogen bonding with Tyr62 and Asp79 residues) . Additionally, the spiro ring size (six-membered cyclohexane ketal in the [4.5] system vs. five-membered cyclopentane ketal in the [4.4] system, CAS 899958-57-7) directly influences XLogP3 and topological polar surface area (TPSA), parameters governing passive permeability and solubility [1]. Generic substitution without explicit matched-pair activity confirmation introduces uncontrolled variables in ligand–target interaction geometry, physicochemical profile, and ultimately screening reproducibility.

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (TPSA) Difference vs. 6-Yl Direct-Attachment Positional Isomer Drives Predicted Permeability Advantage

The target compound (CAS 899730-15-5) possesses a TPSA of 60.7 Ų, which is identical to the 6-yl positional isomer (CAS 1428003-81-9, also 60.7 Ų based on identical hydrogen bond donor/acceptor counts). However, the target compound contains a rotatable methylene spacer (rotatable bond count = 3 [1]) versus the conformationally restricted direct attachment in the 6-yl isomer (rotatable bond count = 2, based on SMILES O=C(NC1CCCCC12OCCO2)c1ccco1 ). The additional rotatable bond in the target compound enables the furan-2-carboxamide pharmacophore to sample a wider conformational space, which molecular docking evidence from the LuxR quorum-sensing system indicates is critical for achieving the hydrogen-bonding geometry between the amide C=O oxygen and Tyr62 OH and between the amide NH and Asp79 carboxylate .

Medicinal chemistry ADME prediction spirocyclic scaffold design

XLogP3 Lipophilicity Differentiation vs. [4.4] Spiro Analog Enables Tuned LogP for Membrane Penetration

The target compound has a computed XLogP3-AA of 1.9 [1], arising from its six-membered cyclohexane ketal (1,4-dioxaspiro[4.5]decane) core. The corresponding [4.4] spiro analog, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide (CAS 899958-57-7), has a molecular formula of C₁₃H₁₇NO₄ (MW 251.28) with one fewer methylene unit in the carbocyclic ring, yielding a computed XLogP3 of approximately 1.3–1.5 (estimated based on the loss of one sp³ carbon vs. the [4.5] system). The XLogP3 difference of ~0.4–0.6 log units translates to a roughly 2.5–4× difference in octanol–water partition coefficient, placing the target compound in the optimal lipophilicity range (XLogP3 1–3) for passive membrane permeability while avoiding excessive lipophilicity (XLogP3 >5) associated with promiscuous binding and poor aqueous solubility [2].

Lipophilicity optimization spiro ring-size SAR permeability screening

Vendor-Specified Purity Benchmark (≥90%) vs. Analog Availability Enables Reproducible Screening

The target compound is commercially sourced from Life Chemicals (catalog F2763-0073) with a documented purity specification of ≥90% (confirmed by LCMS and/or 400 MHz ¹H NMR as part of the vendor's standard QC protocol) [1]. By contrast, several close analogs—including the 5-bromo derivative (CAS 899730-11-1) and the [4.4] spiro analog (CAS 899958-57-7)—are listed by multiple vendors without publicly accessible, batch-specific purity certificates, introducing uncertainty in screening concentration calculations . A purity differential of even 5–10% (e.g., 90% vs. 80%) can produce a 1.1–1.25× error in nominal IC₅₀ determination if uncorrected, a significant confound in primary HTS where hit thresholds are typically set at 50% inhibition [2].

Compound quality control HTS sourcing purity specification

Furan-2-Carboxamide Chemotype Demonstrates LasR-Mediated Antibiofilm Activity (Class-Level Evidence for Target Prioritization)

A 2025 diversity-oriented synthesis study by Muñoz-Estrada et al. (ChemMedChem, 2025) demonstrated that furan-2-carboxamide derivatives exhibit antibiofilm activity against Pseudomonas aeruginosa via LasR quorum-sensing antagonism [1]. The most active compound (4b, a carbohydrazide derivative) achieved 58% biofilm inhibition, and treatment with three active carboxamides significantly reduced virulence factors (pyocyanin and proteases), confirming anti-quorum sensing properties [2]. Additionally, Soulère and Queneau (2024) reported that N-alkylfuran-2-carboxamide derivatives act as LuxR-regulated quorum-sensing antagonists with an IC₅₀ of 25 µM for the N-hexyl analog, with molecular docking confirming conserved hydrogen-bond interactions (C=O···Tyr62 OH, NH···Asp79 carboxylate) within the LuxR binding pocket . The target compound (CAS 899730-15-5) incorporates the identical furan-2-carboxamide pharmacophore with an N-methylene-spiro substituent, placing it within the antibiofilm-active chemotype space. Note: no direct antibiofilm data are available for this exact compound; this evidence represents class-level inference.

Antibiofilm agents Pseudomonas aeruginosa quorum sensing inhibition LasR antagonism

Hydrogen Bond Donor/Acceptor Profile Differentiates Target from Brominated and Dimethyl-Furan Analogs in Pharmacophore-Based Screening

The target compound presents a hydrogen bond donor count of 1 (amide NH) and hydrogen bond acceptor count of 4 (furan O, amide C=O, two ketal oxygens) [1]. This HBD/HBA profile (1/4) supports the formation of two conserved hydrogen bonds identified in the LuxR/LasR binding model: the amide C=O as HBA to Tyr62 OH, and the amide NH as HBD to Asp79 carboxylate . In contrast, the 5-bromo analog (CAS 899730-11-1) retains the same HBD/HBA counts but introduces a bulky, electron-withdrawing bromine substituent at the furan 5-position, which molecular docking studies suggest may sterically clash with Trp66 in the LuxR binding pocket . The 2,5-dimethylfuran-3-carboxamide analog replaces the furan-2-carboxamide with a methylated furan-3-carboxamide, altering the spatial orientation of the amide and disrupting the Tyr62/Asp79 hydrogen-bonding geometry. The unsubstituted furan-2-carboxamide in the target compound preserves the minimal pharmacophore required for productive QS receptor engagement without introducing steric liabilities.

Pharmacophore modeling H-bond interactions spirocyclic furan SAR

Optimal Procurement and Application Scenarios for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide Based on Evidenced Differentiation


Primary HTS for Anti-Virulence Agents Targeting Pseudomonas aeruginosa Quorum Sensing

The target compound is best deployed as a structurally novel entry in diversity-based HTS campaigns aimed at identifying non-bactericidal inhibitors of P. aeruginosa biofilm formation. As demonstrated by Muñoz-Estrada et al. (2025), furan-2-carboxamides with antibiofilm activity achieve up to 58% biofilm inhibition at screening concentrations, with confirmed suppression of pyocyanin and protease virulence factors downstream of LasR antagonism [1]. The spirocyclic 1,4-dioxaspiro[4.5]decane ketal substitution has not been explored in the published furan-2-carboxamide SAR, offering a genuine novelty vector [1]. The ≥90% vendor-specified purity eliminates the need for pre-screening re-purification, enabling direct compound management system (CMS) registration and assay-ready plating [2].

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Starting Point

With a molecular weight of 265.30 Da, XLogP3 of 1.9, TPSA of 60.7 Ų, and only 3 rotatable bonds, the compound satisfies all Rule of 5 criteria and falls within fragment-like property space [3]. Its unsubstituted furan-2-carboxamide provides a clean pharmacophoric baseline, free of the steric encumbrance introduced by 5-bromo (CAS 899730-11-1) or 2,5-dimethyl substituents that complicate initial SAR interpretation . The methylene spacer at the 2-position of the spirocycle offers a unique vector for scaffold extension not present in the 6-yl direct-attachment isomer (CAS 1428003-81-9), enabling exploration of chemical space orthogonal to existing furan-2-carboxamide patent landscapes .

Physicochemical Probe for Spiro Ring-Size Structure–Property Relationship (SPR) Studies

The compound can serve as the [4.5] spiro reference point in matched-pair SPR analyses comparing the six-membered cyclohexane ketal (XLogP3 = 1.9) against the five-membered cyclopentane ketal [4.4] analog (CAS 899958-57-7, estimated XLogP3 ~1.3–1.5) [3]. The XLogP3 difference of ~0.4–0.6 units, arising solely from one methylene unit in the spiro carbocyclic ring, provides a clean system for deconvoluting the contributions of lipophilicity to membrane permeability, metabolic stability, and off-target binding—all critical parameters in lead optimization that are often confounded by multi-site structural changes [3].

Computational Chemistry and Molecular Docking Validation Set

The target compound's well-defined conformational properties (rigid spirocyclic core with a single flexible methylene linker) make it an ideal test case for validating docking protocols targeting LasR or LuxR quorum-sensing receptors. The conserved hydrogen-bond interactions (C=O···Tyr62 OH, NH···Asp79 carboxylate) predicted for N-alkylfuran-2-carboxamides by Soulère and Queneau (2024) can be assessed for the spirocyclic analog using the same docking workflow, providing a direct test of whether the spiro ketal oxygens engage in additional polar contacts or alter the preferred binding pose relative to simple N-alkyl congeners .

Quote Request

Request a Quote for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.